molecular formula C11H23ClN2O B595541 N-Pivaloyl-4-aminomethylpiperidine Hydrochloride CAS No. 1286273-18-4

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride

Cat. No.: B595541
CAS No.: 1286273-18-4
M. Wt: 234.768
InChI Key: JFFLVUHKYRHMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is a chemical compound with the molecular formula C11H23ClN2O. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its stability and reactivity, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride typically involves the reaction of 4-aminomethylpiperidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-Pivaloyl-4-aminopiperidine
  • N-Pivaloyl-4-methylpiperidine
  • N-Pivaloyl-4-ethylpiperidine

Uniqueness

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where precise control of chemical reactions is required .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFLVUHKYRHMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693185
Record name 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-18-4
Record name 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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